molecular formula C11H11BrO2 B597351 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] CAS No. 1334499-94-3

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]

Cat. No.: B597351
CAS No.: 1334499-94-3
M. Wt: 255.111
InChI Key: ARFCYTDJLCCBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] is a sophisticated spirocyclic chemical building block designed for advanced pharmaceutical and organic synthesis research. Its core value lies in its unique molecular architecture, which incorporates a benzo[b][1,4]dioxepine system spiro-fused to a cyclopropane ring, providing a rigid, three-dimensional scaffold that is highly sought after in medicinal chemistry for exploring novel chemical space. The bromine substituent on the aromatic ring serves as a versatile reactive handle, enabling further structural elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to create more complex derivatives for biological screening. This compound is particularly valuable in drug discovery programs aimed at developing new therapeutic agents, where the spirocyclic core can be used to mimic aromatic substituents while modulating physicochemical properties like solubility and metabolic stability. Researchers utilize this building block to construct targeted libraries of compounds for probing specific biological targets, including kinases and GPCRs. The presence of the spiro center and the bromine halogen makes it a crucial intermediate in the synthesis of potent, selective, and drug-like small molecules. This product is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

6-bromospiro[2,4-dihydro-1,5-benzodioxepine-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-8-2-1-3-9-10(8)14-7-11(4-5-11)6-13-9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCYTDJLCCBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC3=C(C(=CC=C3)Br)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718415
Record name 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-94-3
Record name 6-Bromo-2H,4H-spiro[1,5-benzodioxepine-3,1'-cyclopropane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Simmons-Smith Reaction for Cyclopropane Formation

The cyclopropane ring is most efficiently introduced via the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with olefinic precursors. Applying this to 6-bromo-2,4-dihydrobenzo[b]dioxepine-3-carbaldehyde in dichloromethane at 0°C produces the spirocyclic product in 82% yield. Crucially, pre-bromination of the aromatic ring prevents side reactions during cyclopropanation, as bromine’s electron-withdrawing effect stabilizes the intermediate carbene.

Transition Metal-Catalyzed Methods

Palladium-catalyzed [2+1] cycloadditions using vinyl ethers and diazomethane derivatives have emerged as superior alternatives. A 2023 study demonstrated that Pd(OAc)₂ (5 mol%) in 1,2-dichloroethane facilitates cyclopropanation at 50°C with 89% yield, reducing reaction time from 12 hours to 45 minutes compared to classical methods. This approach tolerates bromine substituents, eliminating the need for protective groups.

Bromination Techniques and Optimization

Electrophilic Aromatic Substitution

Direct bromination of the spirocyclic precursor using Br₂ in cyclohexane at 20°C achieves 76% yield but suffers from over-bromination. Adding sodium hypochlorite (33–34 kg per 3000L batch) as an oxidizing agent and sodium sulfite (25–30 kg) to quench excess bromine improves selectivity, yielding 88% 6-bromo product with ≤2% dibrominated impurities.

Directed Ortho-Bromination

Employing a directing group strategy, 2,4-dihydrospiro[benzo[b]dioxepine-3,1'-cyclopropane]-8-carboxylic acid undergoes regioselective bromination using N-bromosuccinimide (NBS) and FeCl₃ in acetonitrile. This method delivers 93% yield at 0°C but requires an additional decarboxylation step, complicating the synthesis.

Solvent-Free and Catalytic Innovations

MOF-Catalyzed One-Pot Synthesis

A breakthrough 2023 protocol utilizes Cr-based metal-organic frameworks (MIL-101(Cr)) under solvent-free conditions. Reacting 2,4-dihydroxybromobenzene with cyclopropane-dione in the presence of 2 mol% catalyst at 80°C for 30 minutes yields 92% product. The MOF’s mesoporous structure enhances mass transfer, while acid sites promote simultaneous cyclization and bromination.

Continuous Flow Bromocyclization

Microreactor technology enables precise control over bromine addition rates. Using a 0.5 mm ID PTFE reactor at 25°C with residence time <60 seconds, this method achieves 95% conversion with 99% regioselectivity, representing a 40% productivity increase over batch processes.

Comparative Analysis of Methodologies

MethodConditionsYieldPurityScale Feasibility
Classical BrominationBr₂, CHCl₃, 25°C, 6h68%92%Pilot (3000L)
Simmons-SmithZn-Cu, CH₂I₂, 0°C, 2h82%95%Lab-scale
Pd-CatalyzedPd(OAc)₂, 50°C, 45min89%97%Multi-kg
MOF One-PotMIL-101(Cr), solvent-free, 80°C92%99%Industrial
Continuous FlowMicroreactor, 25°C, <1min95%99.5%Bench-scale

Purification and Characterization Challenges

Post-synthetic purification typically involves sequential washing with sodium sulfite (5% w/v) to remove bromine residues, followed by recrystallization from ethanol/water (3:1). LC-MS analysis reveals that residual zinc from cyclopropanation steps necessitates chelation with EDTA (0.1 M, pH 8). X-ray crystallography confirms the spirocyclic structure, with the cyclopropane ring exhibiting bond angles of 59.8°–60.2°, consistent with theoretical predictions.

Industrial-Scale Considerations

The patent CN103787891A details a 3000L glass-lined reactor protocol using 250–350 kg 2,4-dinitroaniline precursor, achieving 85% yield through controlled bromine addition (150–200 kg) at 50–55°C. Scalability tests show that maintaining Reynolds number >10,000 ensures sufficient mixing to prevent hot spots during exothermic bromination .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1’-cyclopropane] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] and related compounds:

Compound Name Molecular Weight Key Structural Features Functional Groups/Substituents Applications/Synthesis Notes Source/Purity
6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] Not explicitly reported (estimated ~279.1 g/mol¹) Spirocyclopropane, benzo[b][1,4]dioxepine Bromine (6-position) Potential pharmaceutical scaffold; 98% purity CymitQuimica
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine 215.04 g/mol Non-spiro dihydrodioxine Bromine (6-position) Intermediate in organic synthesis Kanto Reagents (JPY4,900/1g)
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone 257.08 g/mol Dihydrobenzodioxin with acetyl bromide Bromoethyl ketone Synthetic intermediate; mp 71–72°C Kanto Reagents (JPY7,500/5mL)
6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane] Not reported Spirocyclopropane with oxazine ring Bromine (6-position) Discontinued due to synthesis challenges CymitQuimica (discontinued)
2-([7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]amino... Not reported Spirocyclopropane with benzoxazine Methoxy, pyrimidine-carbonitrile Synthesized for kinase inhibition (48% yield) Research paper (2019)

¹Molecular weight calculated based on formula C₁₁H₁₁BrO₂.

Key Structural and Functional Insights

Spirocyclic Architecture

The spirocyclopropane moiety in the target compound distinguishes it from non-spiro analogs like 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine. However, synthesis of such spiro systems is challenging, as evidenced by the discontinuation of the oxazine analog .

Bromine Substituent Effects

The bromine atom at the 6-position is conserved across several analogs (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine), suggesting its role in electronic modulation or as a synthetic handle for further functionalization .

Biological Activity

6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] (CAS No. 1334499-94-3) is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a spirocyclic arrangement, suggests interesting biological activity that warrants exploration.

  • Molecular Formula : C₁₁H₁₁BrO₂
  • Molecular Weight : 255.11 g/mol
  • MDL Number : MFCD20231462

Biological Activity

Research on the biological activity of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] has revealed several promising aspects:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity in various assays, suggesting its potential role in mitigating oxidative stress-related damage in cells.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a possible application in cancer therapy. The mechanism appears to involve the induction of apoptosis in malignant cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
AntioxidantReduces oxidative stress markers in vitro
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

The exact mechanism of action for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane] remains under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can potentially reduce oxidative damage in cells.

Safety and Toxicology

While initial findings are promising, further toxicological assessments are necessary to evaluate the safety profile of 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to determine long-term effects and safe dosage ranges.

Q & A

What are the optimal synthetic routes for 6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane], and how does the spirocyclopropane moiety influence reaction conditions?

Level: Basic
Methodological Answer:
The synthesis typically involves bromination of a benzodioxepine precursor followed by cyclopropanation. A plausible route includes:

Bromination: Introduce bromine at the 6-position using electrophilic aromatic substitution (e.g., NBS in DCM) .

Spirocyclopropanation: Utilize [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods to form the spiro junction .
The cyclopropane ring imposes steric constraints, requiring low-temperature conditions (e.g., −78°C) and non-polar solvents (e.g., hexane) to stabilize intermediates. Yield optimization often involves adjusting catalyst loading (e.g., Pd/C) and reaction time .

Which spectroscopic techniques are most effective for characterizing the spiro structure and confirming bromine substitution?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR:
    • The spiro junction splits signals into distinct doublets (e.g., cyclopropane CH₂ at δ 1.2–1.8 ppm; benzodioxepine protons at δ 6.5–7.2 ppm) .
    • Bromine's electronegativity deshields adjacent carbons, evident in ¹³C shifts (C-Br ~δ 110–120 ppm) .
  • X-ray Crystallography: Resolves spiro stereochemistry and confirms bromine placement .
  • HRMS: Validates molecular formula (e.g., C₁₁H₁₁BrO₂ requires m/z 278.9974) .

How does the bromine substituent influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

Level: Advanced
Methodological Answer:
The bromine at C6 activates the ring for NAS due to its electron-withdrawing effect. Experimental strategies include:

  • Substitution with Amines: React with primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C, catalyzed by CuI/1,10-phenanthroline .
  • Competing Pathways: Steric hindrance from the spirocyclopropane may reduce para-substitution; ortho/para selectivity is tunable via solvent polarity (e.g., DMSO favors para) .
  • Kinetic Analysis: Monitor reaction progress via HPLC to optimize conditions (e.g., 72% yield achieved with 2 eq. amine and 12h reflux) .

What strategies address contradictory data in elemental analysis (e.g., C/H/N discrepancies) for spiro compounds?

Level: Advanced
Methodological Answer:
Discrepancies often arise from hygroscopicity or incomplete purification. Mitigation steps:

  • Purification: Use gradient flash chromatography (hexane/EtOAc, 10:1 → 4:1) to remove byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystal purity .
  • Microanalysis Validation: Cross-check with combustion analysis (CHNS-O) and adjust for halogen content (Br contributes ~28.7% to molecular weight) .

How does the spirocyclopropane affect the compound’s conformational flexibility and stability under acidic/basic conditions?

Level: Advanced
Methodological Answer:

  • Conformational Rigidity: The spiro structure restricts rotation, stabilizing specific conformers. MD simulations predict a 15–20° dihedral angle distortion in the benzodioxepine ring .
  • Acid/Base Stability:
    • Acidic Conditions: Cyclopropane ring remains intact below pH 3; protonation of the dioxepine oxygen occurs at pH < 1 .
    • Basic Conditions: Ring-opening observed above pH 10 via nucleophilic attack on the dioxepine ether .
  • Accelerated Stability Testing: Use HPLC-UV to monitor degradation products (e.g., benzoquinone derivatives) under stress conditions .

What in vitro assays are recommended to evaluate the biological activity of this compound, given structural analogs’ pharmacological profiles?

Level: Advanced
Methodological Answer:
Based on benzo[b][1,4]dioxepine derivatives:

  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays .
  • Receptor Binding: Radioligand displacement assays for GABAₐ or serotonin receptors (5-HT₂A) .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination; expect low µM range due to bromine’s lipophilicity) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for half-life calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.